Cinnamimidamide - 745719-98-6

Cinnamimidamide

Catalog Number: EVT-3418203
CAS Number: 745719-98-6
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cinnamimidamide is primarily synthesized from cinnamic acid, which is obtained from the bark of cinnamon trees, particularly Cinnamomum verum and Cinnamomum cassia. These sources are rich in various bioactive compounds, making them valuable in both traditional medicine and modern pharmaceutical applications.

Classification

Cinnamimidamide belongs to the class of organic compounds known as amides, specifically cinnamides. It can be classified as a secondary amide due to the presence of a carbonyl group (C=O) bonded to a nitrogen atom that is also attached to a carbon chain derived from cinnamic acid.

Synthesis Analysis

Methods

The synthesis of cinnamimidamide typically involves the reaction of cinnamic acid with an appropriate amine under controlled conditions. Various methods have been documented in literature:

  1. Direct Amide Formation: Cinnamic acid can react with primary or secondary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) to facilitate the formation of the amide bond. This method generally yields high purity products with good yields (often exceeding 80%) .
  2. Copper-Catalyzed Reactions: Another method involves copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which can be employed to synthesize more complex derivatives of cinnamimidamide by introducing additional functional groups through azide intermediates .

Technical Details

The reaction conditions often include:

  • Temperature control (typically room temperature to moderate heating)
  • Use of solvents like dimethylformamide or dichloromethane
  • Monitoring reaction progress via thin-layer chromatography (TLC)
Molecular Structure Analysis

Structure

The molecular structure of cinnamimidamide features a central carbon backbone derived from cinnamic acid, with an amide functional group (-C(=O)NH-) attached. The structure can be represented as follows:

C9H9NO\text{C}_9\text{H}_{9}\text{N}\text{O}

Data

  • Molecular Weight: Approximately 149.17 g/mol
  • Chemical Formula: C₉H₉NO
  • Functional Groups: Alkene (due to the double bond in the cinnamic structure), Amide

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used for structural elucidation, revealing characteristic peaks associated with the amide bond and aromatic protons .

Chemical Reactions Analysis

Reactions

Cinnamimidamide can undergo various chemical reactions typical for amides and aromatic compounds:

  1. Hydrolysis: Under acidic or basic conditions, cinnamimidamide can hydrolyze back into cinnamic acid and the corresponding amine.
  2. Nucleophilic Substitution: The carbonyl carbon in the amide can participate in nucleophilic attack, leading to further functionalization.
  3. Reduction Reactions: Reduction of the carbonyl group can yield corresponding amines.

Technical Details

Reactions are typically conducted under controlled pH conditions, with careful monitoring to avoid side reactions that could lead to degradation or unwanted byproducts.

Mechanism of Action

Process

The mechanism by which cinnamimidamide exerts its biological effects involves interaction with specific cellular targets:

  1. Antimicrobial Activity: Cinnamimidamide exhibits inhibitory effects on various microbial strains by disrupting cell membrane integrity or interfering with metabolic pathways .
  2. Anticancer Properties: In vitro studies suggest that cinnamimidamide can induce apoptosis in cancer cells, potentially through modulation of cell cycle regulators and apoptosis-related proteins .

Data

Research indicates that certain derivatives of cinnamimidamide show significant potency against cancer cell lines, with half-maximal inhibitory concentrations (IC50) often measured in micromolar ranges .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade upon prolonged exposure to moisture or extreme pH.
  • Melting Point: Specific melting points vary depending on purity but generally range from 120°C to 130°C.

Relevant analyses such as Differential Scanning Calorimetry (DSC) can be employed to study thermal stability .

Applications

Scientific Uses

Cinnamimidamide has several promising applications in scientific research:

  1. Antimicrobial Agents: Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial treatments.
  2. Cancer Therapeutics: Due to its antiproliferative effects, it is being explored as a potential chemotherapeutic agent against melanoma and other cancers .
  3. Biochemical Probes: The unique structural features allow it to serve as a probe for studying biological pathways involving amides and aromatic compounds.

Research continues into optimizing its efficacy and understanding its mechanisms further, paving the way for potential therapeutic applications in medicine and pharmacology.

Synthetic Methodologies and Structural Optimization

Biocatalytic Production Pathways

Biocatalytic approaches have emerged as environmentally sustainable and highly selective methods for cinnamimidamide precursor synthesis, leveraging microbial fermentation and enzymatic transformations:

  • Microbial Fermentation Systems: Streptomyces sp. strains have demonstrated exceptional capability in the bioconversion of cinnamic acid derivatives to cinnamamides. Patent CN102643759A details a fermentation process utilizing Streptomyces species isolated from soil microbiomes, achieving cinnamamide production through submerged fermentation in optimized media containing glucose, soybean meal, and inorganic salts. The process operates at 28°C with aeration (1:0.8 vvm) and agitation (180 rpm), yielding cinnamamide at approximately 6.5 g/L after 72 hours. Subsequent purification involves acid precipitation, dichloromethane extraction, and silica gel chromatography, providing >95% pure cinnamamide suitable for further derivatization to cinnamimidamide precursors [1].

  • Immobilized Enzyme Technology: Lipozyme® TL IM (lipase from Thermomyces lanuginosus immobilized on silica gel) efficiently catalyzes transamidation reactions between methyl cinnamates and phenylethylamines in continuous-flow microreactors. This system achieves 91.3% conversion for N-(4-chlorocinnamoyl)phenethylamine synthesis under optimized conditions: substrate molar ratio 1:2 (methyl cinnamate:phenylethylamine), 45°C temperature, and 40-minute residence time. The reactor configuration enables excellent mass transfer and permits catalyst recycling for ≥10 cycles without significant activity loss, providing a scalable and economical route to cinnamamide intermediates essential for cinnamimidamide synthesis [7].

Table 1: Biocatalytic Production Parameters for Cinnamamide Derivatives

BiocatalystSubstrateConditionsYield/ConversionReference
Streptomyces sp.Cinnamic acid derivatives28°C, 180 rpm, 72 h, complex medium~6.5 g/L [1]
Lipozyme® TL IMMethyl 4-chlorocinnamate45°C, tert-amyl alcohol, 40 min residence91.3% [7]
Lipozyme® TL IMMethyl cinnamate45°C, phenylethylamine (1:2), 40 min77.2% [7]

Chemoenzymatic Hybrid Synthesis Approaches

Chemoenzymatic strategies integrate enzymatic selectivity with chemical synthesis versatility, enabling efficient construction of complex cinnamimidamide architectures:

  • Flow Reactor-Integrated Biocatalysis: Continuous-flow microreactors significantly enhance the efficiency of enzymatic cinnamamide synthesis. The tubular reactor configuration incorporating Lipozyme® TL IM demonstrates superior heat and mass transfer compared to batch systems, reducing reaction times from hours to minutes. Key parameters influencing conversion include solvent polarity (optimal log P 1.0-3.0), temperature (45°C), and substrate molar ratio (1:2 cinnamate:amine). This technology facilitates the synthesis of diverse cinnamoyl phenethylamides – crucial precursors for cinnamimidamide synthesis – with exceptional space-time yields (up to 15.6 μL/min flow rate) [7].

  • Adenylation Domain-Mediated Activation: The chemoenzymatic synthesis of N-hydroxy-N-succinylcadaverine (HSC) demonstrates the power of combining chemical synthesis with enzymatic chain assembly. The chemical synthesis of HSC was optimized through Pearlman's catalyst (Pd(OH)₂)-catalyzed hydrogenolysis at 40 psi H₂ pressure, followed by silica gel purification in methanol. The resulting HSC serves as a substrate for NRPS-independent siderophore (NIS) synthetase DesD from Streptomyces coelicolor, which catalyzes iterative amide bond formation. This enzyme exhibits a kcat of 7.35 s⁻¹ and KM of 0.72 mM for HSC, efficiently assembling the hydroxamate-containing macrocycle desferrioxamine E. This enzymatic strategy provides a template for complex cinnamimidamide analog synthesis [4].

Stereoselective Modification Strategies

Stereochemical control is paramount for optimizing the biological activity of cinnamimidamide derivatives, with several strategies demonstrating significant success:

  • Enzymatic Resolution and Dynamic Kinetic Resolution: Lipases and esterases effectively resolve racemic cinnamamide precursors through enantioselective hydrolysis or transesterification. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica demonstrates excellent enantioselectivity (E > 200) for the resolution of N-acylated β-amino cinnamides. Combining this enzymatic resolution with ruthenium-based racemization catalysts enables dynamic kinetic resolution, providing enantiopure (R)-cinnamimidamide precursors with >98% ee and 92% yield. This approach is particularly valuable for synthesizing stereochemically pure cinnamimidamides with enhanced target selectivity [3] [10].

  • E/Z Isomerism Control: The bioactivity of cinnamimidamides is significantly influenced by the configuration of the α,β-unsaturated system. Transition metal catalysts enable precise control over this stereochemical feature. Ruthenium alkylidene complexes (e.g., Grubbs 2nd generation catalyst) catalyze stereoretentive metathesis of acrylamide precursors, providing E-configured cinnamimidamide precursors with >20:1 selectivity. Photocatalyzed isomerization using tris(bipyridine)ruthenium(II) chloride under blue LED irradiation (450 nm) enables efficient Z-to-E conversion (>95% E) for cinnamoyl derivatives, providing access to thermodynamically less stable but biologically active Z-cinnamimidamides through subsequent functionalization [10].

Hybrid Derivatives Design via Molecular Hybridization

Molecular hybridization integrates cinnamimidamide with pharmacologically active scaffolds, generating multi-target-directed ligands with enhanced therapeutic potential:

  • Quinazoline-Cinnamimidamide Hybrids: Rational combination of the 4-anilinoquinazoline EGFR inhibitor scaffold with cinnamimidamide Michael acceptors yields potent dual inhibitors effective against T790M-mutant EGFR. Compound 7g – featuring a 3-ethynylphenyl linker and (E)-3-(4-acetoxyphenyl)acrylamidoxime warhead – demonstrates exceptional potency against H1975 cells (IC₅₀ = 0.95 μM) through irreversible cysteine-targeting (Cys797) and significant apoptosis induction (68.7% at 5 μM). This hybrid architecture overcomes resistance associated with first-generation EGFR inhibitors while maintaining selectivity over wild-type EGFR [9].

  • Multi-Target Hybrids: Strategic fusion of cinnamimidamide with tetrahydroisoquinoline/benzylpiperidine generates cholinergic-monoaminergic multi-target agents. Hybrid 4e exhibits balanced inhibitory activity against huBuChE (IC₅₀ = 2.5 μM), MAO-B (IC₅₀ = 1.3 μM), and Aβ1-42 aggregation (65.2% inhibition), along with significant antioxidant capacity (ORAC = 0.4 eq). This compound demonstrates blood-brain barrier permeability (PAMPA assay) and reverses scopolamine-induced memory impairment in zebrafish models, highlighting the therapeutic potential of cinnamimidamide hybrids for Alzheimer's disease [2].

Table 2: Bioactive Cinnamimidamide Hybrid Derivatives

Hybrid StructureBiological TargetsPotencyTherapeutic Application
Quinazoline-cinnamimidamide (7g)EGFRT790MIC₅₀ = 0.95 μM (H1975 cells)NSCLC with T790M mutation
Tetrahydroisoquinoline-cinnamamidehuBuChE, MAO-B, Aβ aggregationIC₅₀ = 2.5 μM, 1.3 μM, 65.2% inhib.Alzheimer's disease
Imidazolone-cinnamamide (6)EGFR, apoptosis pathwaysIC₅₀ = 4.23 μM (HepG2)Hepatocellular carcinoma
1,2,4-Triazinone-cinnamamide (7)Undefined kinase targetsIC₅₀ = 7.89 μM (HepG2)Broad-spectrum anticancer

Functional Group Engineering for Bioactivity Enhancement

Strategic modification of cinnamimidamide substituents enables fine-tuning of electronic properties, steric parameters, and pharmacophore geometry to optimize bioactivity:

  • Halogenation and Electronic Effects: Systematic introduction of halogen atoms significantly enhances anticancer activity. Para-fluorination of the cinnamimidamide aryl ring improves electrophilicity and membrane permeability, as evidenced in N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone-cinnamamide hybrids. Compound 6 demonstrates potent EGFR inhibition (IC₅₀ = 0.28 μM) and antiproliferative activity against HepG2 cells (IC₅₀ = 4.23 μM), superior to staurosporine (IC₅₀ = 5.59 μM). The fluorine atom enhances dipole interactions within the ATP-binding cleft while improving metabolic stability. Ortho-chlorination similarly enhances antitubercular activity by promoting hydrophobic interactions with mycobacterial enzyme pockets [6] [8].

  • Amide Bond Isosteres and Conformational Constraints: Replacing the amidine linkage with heterocyclic bioisosteres modulates hydrogen-bonding capacity and conformational flexibility. 1,2,4-Triazinone isosteres (e.g., compound 7) maintain planarity while introducing additional hydrogen bond acceptors, enhancing kinase inhibition. Conformational restriction through cyclopropyl ring fusion (as in brevipolide-inspired derivatives) or ortho-methylation enforces bioactive conformations, improving target engagement. These modifications yield compounds with enhanced metabolic stability (t₁/₂ > 120 min in microsomes) and improved selectivity profiles compared to flexible analogs [5] [10].

  • Pro-Moieties for Targeted Delivery: Strategically designed prodrug approaches address solubility limitations and enable tissue-specific delivery. O-acetyl and O-phosphonooxymethyl protection of phenolic cinnamimidamides enhances membrane permeability 3.8-fold in Caco-2 models. These pro-moieties are selectively cleaved by carboxylesterases in cancer cells, regenerating the active compound. Similarly, N-Mannich bases derived from piperazine show pH-dependent release in tumor microenvironments (pH 6.5), providing selective drug activation while reducing systemic toxicity [3] [8].

Properties

CAS Number

745719-98-6

Product Name

Cinnamimidamide

IUPAC Name

(E)-3-phenylprop-2-enimidamide

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H3,10,11)/b7-6+

InChI Key

GDYXPZCCNRBQNS-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=N)N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=N)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.